3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt
Description
Significance as a Reactive Enolate Intermediate
The primary significance of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate lies in its nature as a reactive enolate intermediate. Enolates are organic anions formed by the deprotonation of a carbon atom alpha (adjacent) to a carbonyl group. masterorganicchemistry.com These intermediates are powerful nucleophiles and are fundamental to many carbon-carbon bond-forming reactions. masterorganicchemistry.comvanderbilt.edu The enolate of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is particularly reactive due to the delocalization of the negative charge across the oxygen and carbon atoms, a feature that also imparts a degree of stability. vanderbilt.edu This reactivity allows it to readily participate in reactions such as alkylations, aldol (B89426) condensations, and Michael additions. nih.govnih.gov The presence of the ester group further influences its reactivity, making it a key component in reactions like the Claisen condensation. youtube.com
Historical Context of Enolate Chemistry and Beta-Dicarbonyl Precursors
The study of enolates and their reactivity has a rich history deeply rooted in the development of organic synthesis. The Claisen condensation, first reported by Rainer Ludwig Claisen in 1887, is a cornerstone of enolate chemistry and involves the carbon-carbon bond formation between two esters or an ester and another carbonyl compound in the presence of a strong base. smolecule.com This reaction proceeds through the formation of an enolate intermediate.
The conceptual precursors to enolates like Sodium 3-ethoxy-3-oxoprop-1-en-1-olate are β-dicarbonyl compounds. pressbooks.pub The hydrogens on the carbon atom situated between two carbonyl groups exhibit enhanced acidity, making them readily removable by a base to form a stabilized enolate. vanderbilt.edu Diethyl malonate is a classic example of such a β-dicarbonyl precursor, and its enolate is widely used in the malonic ester synthesis to produce substituted carboxylic acids. libretexts.org The chemistry of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is a direct extension of this well-established principle, providing a pre-formed, isolable enolate for synthetic applications.
Structural Representation and Delocalization of the Anionic System
The structure of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate features a sodium cation and an enolate anion. The anionic portion is characterized by a carbon-carbon double bond with a negatively charged oxygen atom attached to one of the carbons, and an ethoxycarbonyl group attached to the other.
The stability and reactivity of the enolate are a direct consequence of electron delocalization, which can be represented by resonance structures. The negative charge is not localized on the oxygen atom but is shared with the alpha-carbon atom. This delocalization can be depicted as follows:
Resonance Structures of the 3-ethoxy-3-oxoprop-1-en-1-olate anion:

This delocalization stabilizes the anion, making it less basic and a softer nucleophile compared to a hypothetical localized carbanion. masterorganicchemistry.com The geometry of the enolate is planar, which facilitates the overlap of p-orbitals necessary for this resonance stabilization. masterorganicchemistry.com
Role as a Versatile Synthetic Building Block
As a result of its reactive yet stable nature, Sodium 3-ethoxy-3-oxoprop-1-en-1-olate serves as a versatile C3 building block in organic synthesis. Its nucleophilic character allows it to react with a wide array of electrophiles. smolecule.com For instance, it can undergo SN2 reactions with alkyl halides to introduce new alkyl groups at the alpha-position. libretexts.org
Furthermore, its application extends to the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. The enolate can participate in condensation reactions with various reagents to form rings. For example, reactions with urea (B33335) or its derivatives can lead to the formation of pyrimidine-based heterocycles, some of which have applications as barbiturates. nih.gov The ability to undergo these and other transformations, such as Michael additions and aldol-type condensations, underscores the compound's role as a multifaceted tool for the construction of complex molecular architectures. nih.govnih.gov
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | sodium;(E)-3-ethoxy-3-oxoprop-1-en-1-olate | nih.gov |
| Molecular Formula | C₅H₇NaO₃ | nih.gov |
| Molecular Weight | 138.10 g/mol | nih.gov |
| CAS Number | 58986-28-0, 287390-25-4 | nih.gov |
| Canonical SMILES | CCOC(=O)/C=C/[O-].[Na+] | nih.gov |
| InChI | InChI=1S/C5H8O3.Na/c1-2-8-5(7)3-4-6;/h3-4,6H,2H2,1H3;/q;+1/p-1/b4-3+; | nih.gov |
| InChIKey | ITWVTNYFGKFDGE-BJILWQEISA-M | nih.gov |
| Appearance | White to off-white solid | cymitquimica.com |
| Solubility | Soluble in water | cymitquimica.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
58986-28-0 |
|---|---|
Molecular Formula |
C5H7NaO3 |
Molecular Weight |
138.10 g/mol |
IUPAC Name |
sodium 3-ethoxy-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C5H8O3.Na/c1-2-8-5(7)3-4-6;/h3-4,6H,2H2,1H3;/q;+1/p-1 |
InChI Key |
ITWVTNYFGKFDGE-UHFFFAOYSA-M |
Isomeric SMILES |
CCOC(=O)/C=C/O |
Canonical SMILES |
CCOC(=O)C=C[O-].[Na+] |
Other CAS No. |
58986-28-0 |
Origin of Product |
United States |
Synthetic Methodologies for Sodium 3 Ethoxy 3 Oxoprop 1 En 1 Olate
Classical Preparation Routes
The traditional syntheses of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate are primarily based on well-established organic reactions, including hydrolysis and condensation pathways.
Reaction of Ethyl Formate (B1220265) with Sodium Hydroxide (B78521) and Subsequent Hydrolysis
One of the fundamental methods for preparing Sodium 3-ethoxy-3-oxoprop-1-en-1-olate involves the reaction of ethyl formate with sodium hydroxide in an aqueous solution, followed by a hydrolysis step. In this process, ethyl formate is treated with sodium hydroxide, and the resulting intermediate is hydrolyzed to yield the final sodium enolate salt. The reaction temperature is a key variable, typically ranging from ambient conditions to 60°C.
Crossed Claisen Condensation Approaches Utilizing Sodium Ethoxide or Sodium Metal
Crossed Claisen condensation represents a powerful and widely utilized strategy for the synthesis of β-keto esters and related compounds like Sodium 3-ethoxy-3-oxoprop-1-en-1-olate. organic-chemistry.org This type of reaction involves the condensation between two different esters. chemistrysteps.com For the reaction to be synthetically useful and avoid a mixture of multiple products, it is typically performed with one ester that can form an enolate (the donor) and another that cannot due to the absence of α-hydrogens (the acceptor). organic-chemistry.orgchemistrysteps.comopenstax.org
In a common crossed Claisen approach to this compound, ethyl acetate (B1210297) serves as the enolate donor, while ethyl formate acts as the electrophilic acceptor. chemistrysteps.comlibretexts.org Ethyl formate is particularly suitable for this role because it lacks α-hydrogens and is therefore unable to self-condense. chemistrysteps.comopenstax.orguwindsor.ca The reaction is promoted by a strong base, such as sodium ethoxide, which deprotonates the α-carbon of ethyl acetate to form the reactive enolate nucleophile. organic-chemistry.org This enolate then attacks the carbonyl carbon of ethyl formate.
The efficiency of the crossed Claisen condensation is highly dependent on the conditions used for enolate formation. The use of a non-enolizable ester like ethyl formate as the acceptor is a primary condition for a successful reaction. openstax.orglibretexts.org To further drive the reaction towards the desired product, strong bases such as sodium hydride (NaH) or sodium amide are often employed instead of sodium ethoxide, as they can increase the yield by ensuring more complete conversion of the ketone to its enolate. organic-chemistry.orguwindsor.ca The driving force behind the Claisen condensation is the formation of the stabilized enolate anion of the resulting β-dicarbonyl product. organic-chemistry.org
Modern Adaptations and Improved Synthetic Protocols
Contemporary improvements to the synthesis of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate focus on refining reaction conditions to maximize both the yield and the purity of the final product.
Control of Reaction Parameters for Enhanced Yield and Purity
In crossed Claisen condensations, a critical technique to prevent the self-condensation of the enolizable ester (e.g., ethyl acetate) is to maintain its concentration at a very low level throughout the reaction. chemistrysteps.com This is accomplished by slowly adding the ethyl acetate to a mixture of the non-enolizable ester (ethyl formate) and the base. chemistrysteps.com This strategy ensures that the newly formed enolate is more likely to react with the abundant acceptor ester rather than with another molecule of the donor ester, thus minimizing side products and simplifying purification. chemistrysteps.com
Interactive Data Table: Synthetic Parameters
| Parameter | Classical Route (Hydrolysis) | Classical Route (Claisen) | Modern Optimization |
| Reactant 1 | Ethyl Formate | Ethyl Acetate (Donor) chemistrysteps.com | Ethyl Acetate (Donor) chemistrysteps.com |
| Reactant 2 | Sodium Hydroxide | Ethyl Formate (Acceptor) chemistrysteps.comuwindsor.ca | Ethyl Formate (Acceptor) chemistrysteps.comuwindsor.ca |
| Base | Sodium Hydroxide | Sodium Ethoxide organic-chemistry.org | Sodium Hydride (NaH) organic-chemistry.orguwindsor.ca |
| Key Strategy | Hydrolysis | Crossed Condensation organic-chemistry.org | Slow addition of donor chemistrysteps.com |
| Temperature | Ambient to 60°C | Varies | Varies |
| Purity Target | >97% | >95% achemblock.com | >97% achemblock.com |
Solvent Effects on Enolate Generation and Stability
Polar Aprotic Solvents: Polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and diethyl ether are commonly employed in Claisen condensations. fiveable.menumberanalytics.com These solvents are favored because they can effectively solvate the sodium cation, thereby stabilizing the enolate anion without protonating it. numberanalytics.comnumberanalytics.com This stabilization facilitates the formation of the enolate and can enhance the reaction rate. fiveable.me For instance, the use of DMF has been shown to increase yields in similar formylation reactions to over 85%. evitachem.com
Protic Solvents: Protic solvents, like ethanol (B145695), can also be used, particularly when the base is a sodium alkoxide derived from the same alcohol (e.g., sodium ethoxide in ethanol). This choice prevents transesterification, a potential side reaction. libretexts.org However, protic solvents can lead to an equilibrium between the ketone and enol tautomers, which might affect the reaction's direction and completeness. libretexts.org The reversibility of enolate formation is a key consideration in such solvent systems. libretexts.org
Solvent Influence on Reactivity: The nature of the solvent can also dictate the regioselectivity of subsequent reactions of the enolate. Weakly coordinating solvents like THF tend to promote C-alkylation, where the carbon atom of the enolate acts as the nucleophile. ubc.ca In contrast, strongly coordinating solvents such as dimethyl sulfoxide (B87167) (DMSO) and hexamethylphosphoramide (B148902) (HMPA) can lead to a higher degree of O-alkylation due to the increased exposure of the oxygen atom. ubc.ca The enolate can exist as aggregates in weakly coordinating solvents, which can affect its reactivity. ubc.ca
Anhydrous Conditions: Regardless of the solvent chosen, maintaining anhydrous (dry) conditions is crucial. The presence of water can lead to the hydrolysis of the starting ester or quench the strong base required for enolate formation, thus reducing the yield. fiveable.me
The following table summarizes the effects of different solvent classes on the generation and stability of enolates in reactions like the Claisen condensation:
| Solvent Class | Examples | Effects on Enolate Generation & Stability |
| Polar Aprotic | THF, DMF, Diethyl Ether | Stabilizes the enolate through cation solvation, enhancing reaction rates and yields. fiveable.menumberanalytics.comnumberanalytics.com Prevents protonation of the enolate. fiveable.me |
| Protic | Ethanol | Can be used with corresponding alkoxide bases to prevent transesterification. libretexts.org May lead to equilibrium between tautomers. libretexts.org |
| Non-Polar | Toluene | May destabilize charged intermediates, but can be effective with certain base systems like LiHMDS. researchgate.net |
Considerations for Large-Scale Production
The transition from a laboratory-scale synthesis to large-scale industrial production of sodium 3-ethoxy-3-oxoprop-1-en-1-olate requires careful optimization of reaction conditions and process parameters from an academic standpoint. The primary goals are to maximize yield and purity while ensuring a safe, economical, and reproducible process.
Reaction Control: The Claisen condensation is an equilibrium reaction, and on a large scale, driving the reaction to completion is essential. libretexts.org This is often achieved by using at least a full equivalent of a strong base to deprotonate the resulting β-keto ester, which is more acidic than the starting materials. libretexts.orgmasterorganicchemistry.com This deprotonation of the product shifts the equilibrium towards the product side, in accordance with Le Chatelier's principle. libretexts.org
Heat Management: The formation of the enolate and the subsequent condensation are often exothermic. On a large scale, efficient heat transfer is critical to prevent runaway reactions and the formation of side products. numberanalytics.com The choice of reactor design, including sufficient surface area for cooling and effective agitation to prevent localized hotspots, is a key consideration. numberanalytics.com Temperature control is also vital; for instance, in the synthesis of sodium diethyl oxalacetate, a related compound, the initial reaction is maintained at a low temperature (5-10 °C) before being heated. google.com
Reagent Addition and Purity: The order and rate of reagent addition can significantly impact the outcome of the reaction. In the synthesis of sodium diethyl oxalacetate, the gradual addition of sodium ethoxide to a mixture of the esters was found to yield a more easily separable product. google.com The purity of the starting materials, such as diethyl malonate and triethyl orthoformate, is also crucial for achieving a high yield of the desired product and minimizing purification steps. prepchem.comgoogle.com
Product Isolation and Purification: On a large scale, the isolation of the solid sodium enolate product requires efficient methods. Centrifugal filtration is a common technique used to separate the solid product from the reaction mixture. google.com The product may then be washed with a suitable solvent to remove any remaining impurities. For example, in a related synthesis, the product was washed with diethyl ether. prepchem.com
The following table outlines key academic considerations for the large-scale production of enolates via Claisen-type condensations:
| Parameter | Academic Consideration | Rationale |
| Stoichiometry | Use of at least one equivalent of base. masterorganicchemistry.com | To drive the equilibrium towards the product by deprotonating the more acidic β-keto ester. libretexts.org |
| Temperature Control | Implementation of efficient cooling and agitation. numberanalytics.com | To manage the exothermic nature of the reaction and prevent side reactions. numberanalytics.com |
| Reagent Addition | Controlled addition of reagents. google.com | To ensure optimal reaction conditions and influence the physical form of the product for easier handling. google.com |
| Solvent Selection | Choice of an appropriate solvent that is both effective and allows for easy product isolation. fiveable.menumberanalytics.com | To ensure high yields and facilitate downstream processing. |
| Product Isolation | Development of a robust filtration and washing protocol. prepchem.comgoogle.com | To efficiently separate the solid product and achieve the desired purity. |
Chemical Reactivity and Mechanistic Investigations of Sodium 3 Ethoxy 3 Oxoprop 1 En 1 Olate
Nucleophilic Character and Reactivity at the Alpha-Carbon
The Sodium 3-ethoxy-3-oxoprop-1-en-1-olate molecule possesses a delocalized electron system, rendering it an ambident nucleophile with reactive sites at both the oxygen and the alpha-carbon. researchgate.net The negative charge is shared between these two positions, as depicted in its resonance structures. While reactions can occur at the oxygen atom, forming enol ethers, reactions at the α-carbon are more common, leading to the formation of new carbon-carbon bonds. smolecule.com This reactivity at the alpha-carbon is a cornerstone of its utility in synthetic chemistry.
The nucleophilicity of the α-carbon is significantly enhanced by the presence of the adjacent ester group, which helps to stabilize the negative charge of the enolate through resonance. organic-chemistry.org This stabilization makes the enolate easier to form and handle compared to enolates of simple ketones. organic-chemistry.org Reactions involving the α-carbon typically proceed via an SN2 mechanism when reacting with suitable electrophiles like alkyl halides. smolecule.com
Regioselective Considerations in Functionalization
The regioselectivity of reactions involving enolates is a critical aspect, particularly in unsymmetrical ketones where two different enolates can form. However, in the case of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate, the starting material is a symmetric β-dicarbonyl equivalent, which simplifies regioselective considerations for the initial functionalization.
When Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is used, the initial reaction with an electrophile will occur at the central carbon atom (the α-carbon). The presence of two electron-withdrawing ester groups increases the acidity of the α-hydrogens, facilitating the formation of a single, stabilized enolate. organic-chemistry.org
In more complex scenarios, such as the alkylation of an already substituted β-keto ester, the choice of reaction conditions (e.g., base, solvent, temperature) can influence which α-proton is removed, thus directing the position of further functionalization. Thermodynamic control, which favors the more stable, more substituted enolate, is typically achieved with weaker bases and higher temperatures, allowing for equilibration. stackexchange.com In contrast, kinetic control, which favors the faster-formed, less-hindered enolate, is achieved with strong, bulky bases at low temperatures. stackexchange.comegyankosh.ac.in
Stereochemical Aspects of Enolate Reactions (e.g., E/Z Isomerism)
The geometry of the enolate, specifically the E/Z isomerism of the double bond, can have a significant impact on the stereochemical outcome of its reactions. The IUPAC name for the compound of interest is sodium;(E)-3-ethoxy-3-oxoprop-1-en-1-olate, indicating that the ethoxycarbonyl group and the enolate oxygen are on opposite sides of the carbon-carbon double bond. nih.govresearchgate.net
The planar nature of the enolate means that an incoming electrophile can attack from either the top or bottom face. youtube.com If the α-carbon is prochiral, this can lead to the formation of a racemic mixture of products unless a chiral auxiliary or catalyst is employed to direct the attack to one face preferentially. youtube.com The specific (E)-geometry of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate can influence the transition state of subsequent reactions, potentially leading to diastereoselectivity when reacting with chiral electrophiles or in the presence of chiral ligands.
Condensation Reactions
Condensation reactions are a hallmark of the reactivity of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate, enabling the construction of a wide array of carbocyclic and heterocyclic structures. Its bifunctional nature, possessing both nucleophilic and electrophilic potential after initial reaction, makes it an ideal building block for cyclization reactions.
Cyclocondensation with Guanidine (B92328) to Form Pyrimidine (B1678525) Derivatives
The reaction of β-dicarbonyl compounds or their equivalents with guanidine is a classical and widely used method for the synthesis of pyrimidine rings. While direct literature on the reaction of pre-formed Sodium 3-ethoxy-3-oxoprop-1-en-1-olate with guanidine is scarce, the reaction of its precursor, diethyl ethoxymethylenemalonate, provides a clear blueprint. In these reactions, a base such as sodium ethoxide is used to generate the enolate in situ. chemicalbook.com
The probable mechanism involves the initial attack of the nucleophilic guanidine on one of the carbonyl groups of the β-dicarbonyl system (or its equivalent). This is followed by an intramolecular condensation and dehydration to form the pyrimidine ring. In the case of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate, the reaction with guanidine would be expected to proceed in a similar fashion, likely leading to the formation of a 2-amino-4-hydroxypyrimidine derivative. The reaction of chalcones with guanidine hydrochloride in the presence of a base also highlights a common pathway for pyrimidine synthesis. nih.gov
Table 1: Key Intermediates in Pyrimidine Synthesis
| Intermediate | Description |
|---|---|
| N-Acylimine | Formed from the reaction of an aldehyde and urea (B33335)/guanidine. researchgate.net |
| Open-chain adduct | Resulting from the reaction of an enol/enolate with the N-acylimine. researchgate.net |
Reaction with Thiourea (B124793) for Thiouracil Scaffold Construction
Similar to the synthesis of pyrimidines, the reaction of β-dicarbonyl compounds with thiourea provides a direct route to thiouracils, which are important scaffolds in medicinal chemistry. nih.govnih.gov The Biginelli reaction, a one-pot three-component synthesis, demonstrates the condensation of a β-keto ester, an aldehyde, and urea or thiourea to form dihydropyrimidinones or thiones. researchgate.net
The reaction of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate with thiourea is anticipated to follow a mechanism analogous to the guanidine cyclocondensation. The initial nucleophilic attack of thiourea on the electrophilic carbon of the enolate system would lead to an open-chain intermediate, which then undergoes cyclization and dehydration to yield a 2-thiouracil (B1096) derivative. These derivatives are of significant interest due to their biological activities. nih.govnih.govmdpi.comresearchgate.net
Other Heterocyclic Annulations
The versatility of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate extends to the synthesis of other heterocyclic systems. For instance, the reaction of β-keto esters with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrazolones. nih.gov It is therefore plausible that Sodium 3-ethoxy-3-oxoprop-1-en-1-olate could react with hydrazine to form 5-pyrazolone derivatives.
Furthermore, the synthesis of isoxazoles can be achieved through various routes, some of which involve intermediates that could be derived from β-dicarbonyl compounds. organic-chemistry.org The reaction of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate with hydroxylamine, for example, could potentially lead to the formation of an isoxazolone ring system after initial condensation and subsequent cyclization. The ability of this enolate to undergo Michael additions also opens up pathways to more complex heterocyclic structures through tandem reaction sequences. libretexts.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Sodium 3-ethoxy-3-oxoprop-1-en-1-olate |
| Diethyl ethoxymethylenemalonate |
| Guanidine |
| 2-amino-4-hydroxypyrimidine |
| Thiourea |
| 2-thiouracil |
| Hydrazine |
| 5-pyrazolone |
| Hydroxylamine |
| Isoxazolone |
| Sodium ethoxide |
| Alkyl halide |
| Enol ether |
| β-keto ester |
| Dihydropyrimidinone |
| Dihydropyrimidinethione |
| Chalcone |
Role in Formylation Processes
Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic chemistry. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate can theoretically act as a formylating agent, given its structural features.
While specific studies on the formylation mechanism using Sodium 3-ethoxy-3-oxoprop-1-en-1-olate are not extensively documented in peer-reviewed literature, a plausible mechanistic pathway can be proposed based on the established reactivity of enolates and related formylating agents.
The formylation process likely proceeds through a nucleophilic attack of the amine or alcohol on the carbonyl carbon of the ester functionality within the Sodium 3-ethoxy-3-oxoprop-1-en-1-olate molecule. The enolate itself is a resonance-stabilized species, with negative charge delocalized between the oxygen and the α-carbon.
For Amines:
The reaction with an amine (R-NH₂) would likely initiate with the lone pair of the nitrogen atom attacking the electrophilic carbonyl carbon of the ester. This would form a tetrahedral intermediate. Subsequent collapse of this intermediate would lead to the expulsion of the ethoxide leaving group, resulting in the formation of a formamide (B127407) and sodium ethoxide. The reaction is essentially a nucleophilic acyl substitution.
Step 1: Nucleophilic Attack: The amine attacks the ester carbonyl of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate.
Step 2: Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
Step 3: Leaving Group Elimination: The ethoxide group is eliminated.
Step 4: Product Formation: The formylated amine (formamide) is generated.
Studies on the N-formylation of anilines using other formylating agents have shown that the reaction rate can be influenced by the electronic nature of the aniline, with electron-donating groups generally accelerating the reaction. acs.orgnih.gov
For Alcohols:
Similarly, the formylation of an alcohol (R-OH) would follow a comparable pathway. The oxygen atom of the alcohol would act as the nucleophile, attacking the ester carbonyl. This transesterification reaction would yield a new formate (B1220265) ester and ethanol (B145695). The selective transesterification of β-keto esters is a known transformation, often proceeding through an enol intermediate. nih.gov
It is important to note that without specific experimental validation for Sodium 3-ethoxy-3-oxoprop-1-en-1-olate, this proposed mechanism remains hypothetical.
Investigating Reaction Kinetics and Thermodynamics
The rates and equilibria of reactions involving Sodium 3-ethoxy-3-oxoprop-1-en-1-olate are crucial for its synthetic applications.
The rate of condensation is influenced by several factors:
Concentration of Reactants: Higher concentrations of the enolate and the electrophile will generally lead to a faster reaction rate.
Temperature: Increasing the temperature typically increases the reaction rate.
Solvent: The polarity and coordinating ability of the solvent can significantly affect the rate by influencing the aggregation and reactivity of the enolate. acs.org
Nature of the Electrophile: The electrophilicity of the reaction partner (e.g., an aldehyde or ketone) will impact the rate of nucleophilic attack.
An illustrative data table for a hypothetical Claisen-Schmidt type condensation reaction involving an enolate similar to Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is presented below. This table demonstrates how substituent effects on an aromatic aldehyde might influence the reaction rate.
Table 1: Hypothetical Rate Data for a Condensation Reaction
| Aldehyde Substituent | Relative Rate Constant (k_rel) |
|---|---|
| -NO₂ (electron-withdrawing) | 5.2 |
| -Cl (electron-withdrawing) | 2.1 |
| -H (unsubstituted) | 1.0 |
| -CH₃ (electron-donating) | 0.6 |
| -OCH₃ (electron-donating) | 0.3 |
Note: This data is illustrative and based on general principles of physical organic chemistry. It does not represent experimental data for Sodium 3-ethoxy-3-oxoprop-1-en-1-olate.
The stability and reactivity of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate are highly dependent on its environment.
Solvent Effects:
The choice of solvent plays a critical role in the reactivity of enolates. nih.govacs.org
Protic Solvents (e.g., ethanol, water): In protic solvents, the enolate can be protonated, leading to the formation of the corresponding keto-enol tautomers of ethyl formate. This can reduce the nucleophilicity of the enolate and may lead to side reactions like hydrolysis of the ester.
Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are effective at solvating the sodium cation, leading to a more "naked" and highly reactive enolate anion. This can enhance the rate of reactions.
Aprotic Nonpolar Solvents (e.g., THF, diethyl ether): In these solvents, enolates tend to exist as aggregates (dimers, tetramers, etc.). khanacademy.org This aggregation can reduce the reactivity of the enolate compared to its monomeric form in more polar solvents.
Temperature Effects:
As with most chemical reactions, the stability of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is temperature-dependent. At higher temperatures, decomposition or side reactions may become more prevalent. For synthetic applications, these reactions are often carried out at low temperatures to control reactivity and improve selectivity.
pH Effects:
The stability of the enolate is pH-dependent. In acidic conditions, it will be readily protonated to form the neutral β-keto ester. In strongly basic conditions, it will remain as the enolate. The pKa of the α-proton of a typical β-keto ester like ethyl acetoacetate (B1235776) is around 11, indicating that a relatively strong base is required to maintain the enolate form. wikipedia.org
Table 2: General Stability and Reactivity Profile of Sodium Enolates in Different Environments
| Environment | Stability | Reactivity |
|---|---|---|
| Protic Solvents | Low (protonation) | Reduced nucleophilicity |
| Aprotic Polar Solvents | Moderate | High (dissociated ions) |
| Aprotic Nonpolar Solvents | High (as aggregates) | Moderate (aggregation reduces reactivity) |
| Acidic pH | Unstable (protonated) | Acts as a neutral keto-enol |
| Basic pH | Stable | High nucleophilicity |
Note: This table provides a generalized profile for sodium enolates and is intended to be illustrative for Sodium 3-ethoxy-3-oxoprop-1-en-1-olate.
Advanced Spectroscopic Characterization for Mechanistic Elucidation
Infrared (IR) Spectroscopy for Carbonyl System Delocalization
Infrared (IR) spectroscopy is a powerful tool for probing the electronic structure of carbonyl compounds. The position of the carbonyl (C=O) stretching vibration in an IR spectrum is highly sensitive to its electronic environment. In a typical saturated ester, the C=O stretch appears in the range of 1735-1750 cm⁻¹. However, in Sodium 3-ethoxy-3-oxoprop-1-en-1-olate, the carbonyl group is part of a conjugated enolate system.
This conjugation allows for the delocalization of the negative charge and π-electrons across the O-C-C=O framework. masterorganicchemistry.comyoutube.com This delocalization reduces the double-bond character of the carbonyl group, weakening it and lowering its vibrational frequency. Consequently, the C=O stretching frequency for Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is expected to be significantly lower than that of a simple ester, typically appearing in the 1650-1700 cm⁻¹ region. This shift is a key piece of spectroscopic evidence for the delocalized nature of the enolate's π-system. pg.edu.plkhanacademy.org
Table 1: Comparison of Typical and Enolate Carbonyl IR Frequencies
| Compound Type | Functional Group | Typical IR Frequency (cm⁻¹) | Rationale for Shift |
|---|---|---|---|
| Saturated Ester | R-COOR' | 1735-1750 | Localized C=O double bond. |
Nuclear Magnetic Resonance (NMR) Studies for Proton Environment and Structural Confirmation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and electronic environment within a molecule. Both ¹H and ¹³C NMR are crucial for confirming the structure of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate and its subsequent derivatives.
¹H NMR: The proton NMR spectrum would confirm the presence of the ethoxy group (a triplet and a quartet) and the two vinylic protons on the C=C double bond. The chemical shifts of these vinylic protons would be indicative of the electron-rich nature of the enolate system.
¹³C NMR: The carbon NMR spectrum is particularly revealing. Upon formation of the enolate from its parent β-keto ester, significant changes in chemical shifts are observed. oup.com The α-carbon (C-2) experiences a downfield shift (its electron density decreases), while the carbonyl carbon (C-1) and the β-carbon (C-3) show upfield shifts (their electron densities increase). oup.com This redistribution of electron density is direct evidence of the delocalized resonance structure. Studies on similar sodium enolates have shown that they can exist as aggregates, such as tetramers, in solution, which can also be investigated using NMR techniques. nih.gov
When the enolate is used in reactions, such as alkylation, NMR is used to confirm the structure of the resulting product. uobabylon.edu.iq The disappearance of the vinylic proton signals and the appearance of new signals corresponding to the alkylated product and its now aliphatic α-proton provide definitive structural proof. ucsb.edu
Table 2: Predicted ¹H and ¹³C NMR Data for Sodium 3-ethoxy-3-oxoprop-1-en-1-olate
| Nucleus | Atom Position (see structure) | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Ha (CH₂) | ~3.9 - 4.2 | Quartet (q) |
| ¹H | Hb (CH₃) | ~1.1 - 1.3 | Triplet (t) |
| ¹H | Hc (C=CH) | ~4.5 - 5.0 | Doublet (d) |
| ¹H | Hd (CH=C-O⁻) | ~7.5 - 8.0 | Doublet (d) |
| ¹³C | C1 (C=O) | ~170 - 175 | Singlet |
| ¹³C | C2 (C=C-O⁻) | ~85 - 95 | Singlet |
| ¹³C | C3 (C=C-O⁻) | ~160 - 165 | Singlet |
| ¹³C | C4 (CH₂) | ~58 - 62 | Singlet |
| ¹³C | C5 (CH₃) | ~14 - 16 | Singlet |
Predicted values are based on general principles and data from analogous structures.
Structure for NMR assignment. Note: The actual compound is the sodium salt of the enolate form shown.Elucidation of Enolate Resonance Structures via Spectroscopic Data
The true electronic distribution of an enolate ion is a hybrid of its resonance forms. pearson.com The two major resonance contributors for the enolate of an ester are the carbanion form (negative charge on the α-carbon) and the oxyanion form (negative charge on the carbonyl oxygen). masterorganicchemistry.comyoutube.com
Spectroscopic data provides compelling evidence for this resonance hybrid:
IR Spectroscopy: As discussed, the lowering of the C=O stretching frequency indicates that the C=O bond has less than complete double-bond character. This supports the contribution of the oxyanion resonance form, where this bond is a single bond. pg.edu.pl
¹³C NMR Spectroscopy: The chemical shifts in the ¹³C NMR spectrum quantitatively demonstrate the delocalization. The significant upfield shift of the carbonyl carbon compared to a standard ester carbonyl (~170 ppm vs. >175 ppm) shows it has increased electron density. oup.com Conversely, the α-carbon is shifted significantly downfield compared to a typical sp² carbon in a similar environment, indicating it bears less negative charge than the pure carbanion form would suggest. oup.com This data confirms that the negative charge is shared between the α-carbon and the oxygen atom, consistent with a resonance hybrid. masterorganicchemistry.com
Application of Spectroscopy in Reaction Monitoring and Intermediate Detection
Spectroscopy is not only for static characterization but also for dynamic analysis of chemical reactions. Both IR and NMR spectroscopy can be used for in-situ monitoring of reactions involving Sodium 3-ethoxy-3-oxoprop-1-en-1-olate.
By setting up a reaction within an NMR tube or using a probe-based IR spectrometer, chemists can track the progress of a reaction in real-time. For instance, in an alkylation reaction, one could monitor the disappearance of the enolate's characteristic vinylic proton signals in the ¹H NMR spectrum while simultaneously observing the growth of signals corresponding to the newly formed alkylated product. libretexts.org This allows for the determination of reaction kinetics and the optimization of reaction conditions.
Furthermore, advanced spectroscopic techniques are capable of detecting transient intermediates that are crucial to the reaction mechanism but are too low in concentration or too short-lived to be observed by conventional methods. nih.gov Techniques like electrospray ionization-mass spectrometry (ESI-MS) can identify and even separate diastereomeric intermediates in enantioselective reactions, providing profound insights into the origins of stereoselectivity. nih.gov While not NMR or IR, these mass spectrometric methods are part of the modern spectroscopic toolkit for mechanistic elucidation in organometallic chemistry. wikipedia.org
Computational and Theoretical Chemistry Studies
Electronic Structure and Stability Analysis
The electronic structure of an enolate is fundamental to its stability and chemical behavior. For sodium 3-ethoxy-3-oxoprop-1-en-1-olate, the negative charge is not localized on a single atom but is distributed across the oxygen and carbon atoms through resonance. acs.org This delocalization is a key factor in the stability of the anion. mdpi.com The presence of the electron-withdrawing ethoxycarbonyl group further stabilizes the conjugate base. mdpi.com
Key aspects of the electronic structure analysis include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. In enolates, the HOMO is typically associated with the nucleophilic character of the anion, with significant orbital coefficients on both the α-carbon and the oxygen atom. The energy of the HOMO is indicative of the enolate's ability to donate electrons.
Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis are used to calculate the partial charges on each atom. nrel.gov This reveals how the negative charge is shared between the more electronegative oxygen atom and the α-carbon, which is critical for predicting its behavior as an ambident nucleophile. researchgate.net
Resonance Stabilization: Theoretical calculations can quantify the stabilization energy gained from electron delocalization. By comparing the energy of the delocalized enolate with a hypothetical localized structure, the energetic benefit of resonance can be estimated.
Below is an illustrative table of typical data obtained from DFT calculations on an enolate system.
| Computational Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -1.5 to -2.5 eV | Indicates nucleophilic character; higher energy means more reactive. |
| LUMO Energy | +1.0 to +2.0 eV | Indicates electrophilic character of potential reaction partners. |
| HOMO-LUMO Gap | ~3.0 to 4.0 eV | Relates to the electronic stability and reactivity of the molecule. |
| Partial Charge on O (Enolate) | -0.7 to -0.9 e | Quantifies charge distribution, informing on the hard/soft nature of nucleophilic sites. |
| Partial Charge on α-C | -0.4 to -0.6 e |
Quantum Chemical Calculations of Enolate Reactivity
Quantum chemical calculations are essential for predicting and rationalizing the reactivity of sodium 3-ethoxy-3-oxoprop-1-en-1-olate. As an ambident nucleophile, it can react with electrophiles at either the oxygen or the α-carbon atom. libretexts.org The outcome of such reactions (C-alkylation vs. O-alkylation) is influenced by factors including the nature of the electrophile, the solvent, and the counter-ion (Na+).
Frontier Molecular Orbital (FMO) theory is a primary tool for this analysis. researchgate.net The characteristics of the HOMO dictate the nucleophilic behavior.
C-Alkylation vs. O-Alkylation: The relative sizes of the HOMO lobes on the oxygen and carbon atoms can predict the preferred site of attack. According to the principles of hard and soft acids and bases (HSAB), hard electrophiles tend to react at the "harder" oxygen site, while soft electrophiles favor the "softer" carbon site. Computational models can quantify the "hardness" of these sites. In the gas phase, O-alkylation is often favored, but solvation effects in solution can reverse this preference. youtube.com
The following table demonstrates how computational data can be used to analyze reactivity.
| Reactivity Descriptor | Calculated Parameter | Interpretation for Reactivity |
|---|---|---|
| Nucleophilicity | HOMO Energy | Higher energy corresponds to greater nucleophilicity. |
| Site Selectivity (C vs. O) | Fukui Functions | Indicate the most likely sites for nucleophilic attack. |
| HOMO Orbital Coefficients | Larger coefficient suggests a more favored site of reaction for orbitally-controlled reactions. |
Modeling of Reaction Pathways and Transition States
To gain a deeper understanding of reaction mechanisms, computational chemists model the entire reaction coordinate for processes like alkylation or aldol (B89426) reactions. This involves identifying and characterizing the transition state (TS) structure, which represents the highest energy point along the reaction pathway.
The process typically involves:
Locating the Transition State: Algorithms are used to search the potential energy surface for the saddle point corresponding to the TS.
Calculating the Activation Energy: The energy difference between the reactants and the transition state (the activation barrier, ΔE‡) is calculated. A lower activation barrier implies a faster reaction rate. arxiv.org
Verifying the Transition State: A frequency calculation is performed on the TS structure. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.
For the reaction of sodium 3-ethoxy-3-oxoprop-1-en-1-olate with an electrophile like an alkyl halide, separate pathways for C-alkylation and O-alkylation can be modeled. libretexts.org Comparing the activation energies for these two pathways allows for a theoretical prediction of the major product, providing insights that complement experimental observations. youtube.comarxiv.org
Solvation Effects on the Enolate Anion
The solvent plays a critical role in the behavior of ionic species like sodium 3-ethoxy-3-oxoprop-1-en-1-olate. acs.org The interaction between the sodium cation, the enolate anion, and solvent molecules can influence the enolate's structure, aggregation state, and reactivity. cornell.edu
Computational models account for solvation in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. arxiv.org This is an efficient way to capture the bulk electrostatic effects of the solvent on the solute, reducing the surface energies and affecting reaction barriers. arxiv.org
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the enolate. youtube.com This allows for the modeling of specific interactions like hydrogen bonding and the coordination of solvent molecules to the sodium cation. cornell.eduosti.gov DFT computations on sodiated enolates have shown that chelating solvents can lead to well-defined monomeric structures in solution, which in turn affects their reactivity and stereoselectivity. acs.orgcornell.edu
These models are crucial for bridging the gap between gas-phase calculations and experimental results in solution, providing a more realistic picture of the enolate's chemical environment. youtube.com
Synthetic Applications in Complex Organic Molecule Construction
Precursor in the Synthesis of Malonic Acid Derivatives
Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is recognized as a precursor in the synthesis of malonic acid derivatives. rsc.orgresearchgate.net The transformation leverages the compound's inherent structure, which contains the core carbon framework necessary for malonic acid. The synthetic pathway involves a multi-step process that typically begins with the enolate.
The conversion to a malonic acid derivative requires the oxidation of the aldehyde-equivalent carbon (C1) to a carboxylic acid and the hydrolysis of the ethyl ester group at C3. This two-fold transformation converts the 3-oxopropanoate (B1240783) backbone into a propanedioic acid (malonic acid) structure. One study highlighted the utility of this compound in synthesizing such derivatives through a sequence involving condensation and hydrolysis reactions, underscoring its function as a foundational block for more elaborate molecules.
Building Block for Diverse Heterocyclic Scaffolds
The reactivity of the 1,3-dicarbonyl-like structure of sodium 3-ethoxy-3-oxoprop-1-en-1-olate makes it an ideal starting material for the synthesis of various heterocyclic rings through condensation reactions. Current time information in London, GB.
The construction of the pyrimidine (B1678525) ring is a classic application for 1,3-dicarbonyl compounds and their synthetic equivalents. The Pinner pyrimidine synthesis, a well-established method, involves the condensation of a 1,3-dicarbonyl compound with an amidine, such as urea (B33335) or guanidine (B92328). slideshare.netslideshare.netbu.edu.eg In this context, sodium 3-ethoxy-3-oxoprop-1-en-1-olate can serve as the three-carbon fragment.
The reaction mechanism proceeds via a nucleophilic attack from the nitrogen of the amidine onto one of the electrophilic carbonyl-equivalent carbons of the enolate, followed by an intramolecular condensation and dehydration to form the aromatic pyrimidine ring. youtube.com This general strategy is a cornerstone of heterocyclic chemistry and allows for the formation of a wide range of substituted pyrimidines, which are significant scaffolds in medicinal chemistry. slideshare.netbu.edu.eg
Sodium 3-ethoxy-3-oxoprop-1-en-1-olate and its analogs are key intermediates in the synthesis of fused heterocyclic systems, particularly pyrazolopyrimidines. These structures are typically formed by reacting the enolate with various hydrazine (B178648) derivatives or aminopyrazoles. The reaction involves a condensation-cyclization sequence where the nucleophilic nitrogen atoms of the hydrazine or aminopyrazole react with the electrophilic centers of the enolate to construct the fused ring system.
Research has demonstrated the synthesis of various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives through this approach. For example, condensation of a related sodium enolate with different heterocyclic amines leads to the formation of diverse pyrazolo[1,5-a]pyrimidine structures. The specific substitution pattern of the final product is determined by the reactants used.
Table 1: Synthesis of Pyrazolopyrimidine Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
| Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate | 3-Amino-1,2,4-triazole | Acetic Acid, Reflux | Pyrazolo[1,5-a] Current time information in London, GB.slideshare.netslideshare.nettriazolo[4,3-a]pyrimidine derivative | Not Specified |
| 4-Imino-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-ylamine | Formic Acid | Reflux, 10h | Pyrazolo[4,3-e] Current time information in London, GB.slideshare.netslideshare.nettriazolo[1,5-c]pyrimidine derivative | 80% |
| Ethyl N-(2-amino-1,2-dicyanovinyl) formimidate | Guanidinium Chloride | Sodium Ethoxide, THF, RT | 4-Amino-8-cyano-7-imino-7,8-dihydropyrimido[1,2-a] rsc.orgCurrent time information in London, GB.youtube.comtriazine | 87% |
Intermediate in the Formation of Formylacetate Derivatives
Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is a direct and crucial intermediate in the formation of formylacetate derivatives. rsc.org By definition, it is the sodium salt of ethyl formylacetate. Simple acidification (protonation) of the enolate yields ethyl formylacetate, which exists in tautomeric equilibrium with its enol form.
Furthermore, the enolate itself can be used to generate a variety of formylacetate derivatives. Acting as a potent nucleophile, the enolate can undergo reactions with electrophiles, such as alkyl halides or acyl halides. This allows for the introduction of various functional groups at the C2 position, leading to a diverse library of substituted formylacetate compounds, which are themselves valuable synthetic intermediates.
Application in the Synthesis of Esters with Specific Functionalities (e.g., 3,3-Diethoxypropionic Acid Ethyl Ester)
While Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is a versatile C3 building block, the specific synthesis of 3,3-diethoxypropionic acid ethyl ester (also known as ethyl 3,3-diethoxypropanoate) is most efficiently and commonly achieved via a different synthetic route. slideshare.net
The well-documented procedure reported in Organic Syntheses involves a two-step process starting from trichloroacetyl chloride and ethyl vinyl ether. slideshare.net These reactants first form an intermediate, 1,1,1-trichloro-4-ethoxy-3-buten-2-one. This intermediate is then treated with ethanol (B145695) and a base like potassium carbonate in a haloform-type reaction to yield the desired ethyl 3,3-diethoxypropanoate. slideshare.net This established method is noted for its high yield and avoidance of problematic side products or expensive reagents. slideshare.net Although chemically plausible that an enolate could react with an alcohol source, the primary literature points towards the haloform reaction of the trichloro ketone as the superior and standard method for preparing this specific acetal-protected ester. slideshare.net
Emerging Research Avenues and Future Perspectives
Development of Novel Catalytic Transformations Involving the Enolate
The reactivity of the enolate structure makes Sodium 3-ethoxy-3-oxoprop-1-en-1-olate an ideal candidate for novel catalytic transformations. Current research focuses on expanding its utility beyond a simple nucleophile into a key component of sophisticated catalytic cycles.
One promising area is the use of transition metal catalysis. Palladium-catalyzed reactions, for example, have shown great potential with related allyl β-keto esters. nih.gov In these processes, a π-allylpalladium enolate is generated in situ, which can then undergo a variety of transformations such as aldol (B89426) condensations, Michael additions, and reductive eliminations. nih.gov Adapting these methods for Sodium 3-ethoxy-3-oxoprop-1-en-1-olate could lead to new carbon-carbon bond-forming reactions under mild, neutral conditions.
Organocatalysis represents another burgeoning field. Chiral phosphate (B84403) catalysts, for instance, have been successfully employed in enantioselective Michael additions involving malonates. nih.gov The development of chiral catalysts specifically designed to coordinate with the sodium enolate could enable highly selective additions to a range of electrophiles, providing access to valuable chiral building blocks.
Table 1: Potential Catalytic Reactions and Catalysts
| Reaction Type | Potential Catalyst Class | Exemplar Reaction |
|---|---|---|
| Allylic Alkylation | Transition Metal (e.g., Palladium) | Reaction with allylic carbonates/acetates |
| Aldol Condensation | Transition Metal (e.g., Palladium) | Intramolecular cyclization of tethered aldehydes |
| Michael Addition | Chiral Organocatalyst (e.g., Chiral Phosphates) | Conjugate addition to α,β-unsaturated ketones |
Green Chemistry Approaches for its Synthesis and Reactions
In line with the growing emphasis on sustainable chemical manufacturing, future research will undoubtedly focus on greener methods for the synthesis and application of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate.
A key target is the reduction of hazardous waste and the use of environmentally benign solvents. Electrochemical methods offer a compelling alternative to traditional synthesis, using electrons as clean oxidants and often employing green solvents like water and acetone. rsc.org An electrochemical approach could be developed for the synthesis of derivatives from the enolate, minimizing the use of stoichiometric chemical oxidants. rsc.org Furthermore, patents for related compounds like diethyl malonate describe cleaner production methods aimed at reducing wastewater, a principle that could be applied here. google.com
Biocatalysis presents another green avenue. Lipases, for example, have been used for the chemoselective and enantioselective transesterification of β-keto esters under solvent-free conditions. google.com Engineering enzymes to accept Sodium 3-ethoxy-3-oxoprop-1-en-1-olate or its precursors as substrates could lead to highly efficient and environmentally friendly synthetic routes.
Integration into Flow Chemistry Systems for Continuous Production
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and straightforward scalability. ajinomoto.comaurigeneservices.com These benefits are particularly relevant for reactions involving highly reactive or unstable intermediates like enolates. rsc.org
Integrating the synthesis and subsequent reactions of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate into a continuous flow system could enable its on-demand generation and immediate consumption. acs.org This approach minimizes the risks associated with handling potentially unstable reagents and allows for precise control over reaction parameters like temperature and residence time. nih.gov Recent studies have demonstrated the successful α-alkylation of ketones and the generation of organosodium reagents in flow, often avoiding the need for cryogenic temperatures required in batch processes. rsc.orgacs.org Such systems could be designed for the continuous production of alkylated derivatives, significantly improving process efficiency and safety. nih.gov
Table 2: Comparison of Batch vs. Flow Chemistry for Enolate Reactions
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Safety | Handling of bulk, potentially unstable intermediates | In-situ generation and immediate use of intermediates nih.gov |
| Temperature Control | Often requires cryogenic conditions (-78 °C) rsc.org | Superior heat transfer allows for higher temperatures aurigeneservices.comrsc.org |
| Scalability | Challenging to scale; potential for runaway reactions | Easily scaled by extending run time or using parallel reactors ajinomoto.com |
| Efficiency | Side reactions (e.g., dialkylation, O-alkylation) are common rsc.org | Reduced side products due to precise control of stoichiometry and time aurigeneservices.com |
Exploration of Solid-Phase Synthesis Applications
Solid-phase synthesis has revolutionized the construction of compound libraries for drug discovery and materials science. The core principle involves anchoring a starting material to a solid support (resin), performing a series of reactions, and then cleaving the final product from the support. This simplifies purification, as excess reagents and by-products are simply washed away.
Future research could explore immobilizing a precursor to Sodium 3-ethoxy-3-oxoprop-1-en-1-olate onto a suitable resin, such as a Wang resin. acs.orgmdpi.com Once anchored, the enolate could be generated on the solid support and reacted with a diverse range of electrophiles. This would facilitate the rapid synthesis of a library of derivatives. Traceless linkers could also be employed, where the point of attachment is eliminated from the final molecule upon cleavage from the resin. mdpi.com This approach has been successfully used to synthesize ketones and β-keto esters, demonstrating its feasibility for related structures. acs.orgmdpi.com
Expanding its Synthetic Utility in Stereoselective Processes
Creating molecules with specific three-dimensional arrangements is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. Expanding the use of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate in stereoselective reactions is a critical area for future development.
As a prochiral nucleophile, the enolate can be directed to react enantioselectively with various electrophiles. This can be achieved through several established strategies that are ripe for application:
Chiral Auxiliaries: Temporarily attaching a chiral group to the enolate precursor can direct the approach of an electrophile, leading to a specific stereoisomer. fiveable.me The auxiliary is then removed to reveal the enantioenriched product. The use of N-acyl oxazolidinones, for example, has proven highly effective in the asymmetric alkylation of enolates. uwo.ca
Chiral Catalysts: A chiral catalyst can create a chiral environment around the enolate, influencing the stereochemical outcome of the reaction. researchgate.net This is a highly atom-economical approach.
Asymmetric Protonation: The enolate can be protonated with a chiral proton source to create a stereocenter adjacent to the carbonyl group. nih.govnih.gov
Notably, the counterion can play a significant role in stereoselectivity. In some systems, sodium enolates have been shown to provide higher diastereoselectivity in alkylation reactions compared to their lithium counterparts, a feature that could be exploited in future synthetic design. uwo.ca
Q & A
Q. What are the standard laboratory synthesis protocols for Sodium 3-ethoxy-3-oxoprop-1-en-1-olate?
The compound is synthesized via a two-step process:
Reaction of ethyl formate with sodium hydroxide in an aqueous medium.
Hydrolysis of the intermediate product under controlled conditions.
Key parameters include maintaining a reaction temperature of 20–25°C and optimizing NaOH concentration (typically 1–2 M) to achieve yields >85% .
Purification : Recrystallization from ethanol or acetone is recommended to obtain ≥97% purity .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR Spectroscopy : H and C NMR confirm the enolate structure, with characteristic peaks at δ 4.2–4.5 ppm (ethoxy group) and δ 170–175 ppm (carbonyl carbon) .
- IR Spectroscopy : Strong absorption bands at 1650–1680 cm (C=O stretching) and 1550–1600 cm (enolate C=C) .
- X-ray Crystallography : SHELXL software () is widely used for resolving crystal structures, with bond lengths and angles validated against DFT calculations (e.g., B3LYP functional) .
Q. What are the common chemical reactions involving this compound?
- Oxidation : Reacts with KMnO/CrO to form carboxylic acids.
- Reduction : LiAlH/NaBH yields allylic alcohols.
- Substitution : Ethoxy group replacement with nucleophiles (e.g., amines, thiols) under basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational and experimental reactivity data?
- Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict reaction pathways and transition states .
- Step 2 : Validate with kinetic studies (e.g., monitoring reaction progress via HPLC) and isotopic labeling.
- Example : Discrepancies in oxidation rates may arise from solvent effects not accounted for in simulations. Cross-validate with CV (cyclic voltammetry) to assess redox potentials .
Q. What experimental designs are optimal for studying its role in enzyme-catalyzed ester hydrolysis?
- Substrate Variation : Use Michaelis-Menten kinetics with varying concentrations (0.1–10 mM) of the compound.
- Enzyme Assays : Monitor hydrolysis via UV-Vis (e.g., release of 3-ethoxy-3-oxopropanoic acid at 260 nm).
- Case Study : Esterase efficiency (k/K) was determined to be 2.5 × 10 Ms using this compound as a substrate .
Q. How can reaction yields be optimized in substitution reactions?
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | ↑ Solubility of nucleophiles |
| Temperature | 60–80°C | ↑ Reaction rate (avoid decomposition) |
| Catalyst | 10 mol% KI | ↑ Nucleophilic displacement |
| Data from show yields improve from 60% to 92% under these conditions . |
Q. What strategies validate the antimicrobial activity of derivatives?
- MIC Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
- Example : A derivative (Azole A) showed MIC = 32 µg/mL against S. aureus and IC = 15 µM against Candida albicans .
- Validation : Compare with positive controls (e.g., ampicillin) and assess cytotoxicity via mammalian cell lines.
Methodological Challenges
Q. How to address spectral interference in characterizing byproducts?
- TLC Monitoring : Use silica gel plates with UV-active indicators to track side products.
- GC-MS Analysis : Identify low-molecular-weight byproducts (e.g., ethanol, acetic acid) during hydrolysis .
Q. What computational tools predict electronic properties for mechanistic studies?
- DFT Packages : Gaussian (B3LYP functional) or ORCA for optimizing geometry and calculating HOMO-LUMO gaps.
- Case Study : The enolate’s HOMO (-5.2 eV) indicates nucleophilic reactivity, aligning with observed substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
